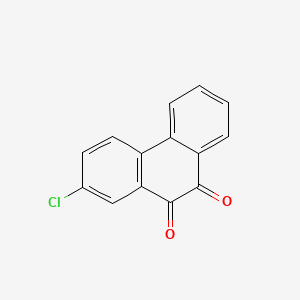

9,10-Phenanthrenedione, 2-chloro-

Description

Contextualization within Polycyclic Aromatic Quinones and Related Systems

2-chloro-9,10-phenanthrenedione belongs to the class of polycyclic aromatic quinones (PAQs). These are organic compounds characterized by a fused ring system, which are derivatives of polycyclic aromatic hydrocarbons (PAHs). acs.orgnih.govacs.org PAHs are ubiquitous environmental pollutants and are metabolized in biological systems into various derivatives, including quinones. acs.orgnih.gov

Phenanthrenequinone (B147406), the parent molecule of the subject compound, is an ortho-quinone, meaning its two ketone groups are on adjacent carbon atoms of the aromatic framework. beilstein-journals.org These quinones are known for their redox activity and are subjects of study in various fields, from environmental science to materials chemistry. acs.orgacs.org The introduction of a chlorine atom at the 2-position of the phenanthrenequinone structure creates 2-chloro-9,10-phenanthrenedione, a modification that significantly influences its chemical behavior and potential uses.

Overview of Research Trajectories for Substituted Phenanthrenequinones

Research into substituted phenanthrenequinones is a dynamic and expanding area. Scientists have explored the synthesis and properties of these compounds for various purposes. nih.govacs.org The core phenanthrenequinone structure can be functionalized with different substituent groups to fine-tune its electronic and physical properties. acs.org

These modifications are pursued to develop new materials with specific characteristics. For example, substituted phenanthrenequinones have been investigated for their applications in photodynamic and photothermal therapies, where their ability to generate reactive oxygen species or convert light into heat is harnessed. nih.gov Furthermore, they serve as versatile building blocks in the synthesis of more complex molecules, including polysubstituted quinolines, which are important in medicinal chemistry. acs.org The development of efficient synthetic methods, such as intramolecular Friedel-Crafts reactions, has been crucial in accessing a wide range of these substituted compounds. nih.gov

Role of Halogenation in Modulating Molecular and Electronic Properties for Advanced Applications

The introduction of a halogen atom, such as chlorine, into the phenanthrenequinone framework is a key strategy for modulating its molecular and electronic properties. Halogenation can significantly alter the electron distribution within the molecule, which in turn affects its reactivity, redox potential, and photophysical behavior.

This targeted modification is instrumental in designing molecules for advanced applications. For instance, halogenated aromatic compounds are used in the development of fluorescent dyes and other materials for optoelectronic devices. wikipedia.org The presence of a halogen can influence the crystal packing of the molecule in the solid state, which is a critical factor in the performance of organic electronic materials. While specific research on 2-chloro-9,10-phenanthrenedione is not extensively detailed in the provided results, the general principles of halogenation in related systems suggest that the chloro-substituent would enhance the electrophilic character of the quinone ring, potentially making it a better electron acceptor. This property is valuable in the design of charge-transfer complexes and in catalytic processes where the quinone acts as an oxidant. wikipedia.org

Interactive Data Table: Physicochemical Properties of Phenanthrenequinone

This table summarizes key physicochemical properties of the parent compound, 9,10-Phenanthrenedione, providing a baseline for understanding its chlorinated derivative.

| Property | Value | Source |

| Molecular Formula | C14H8O2 | nist.govnih.gov |

| Molecular Weight | 208.21 g/mol | wikipedia.orgnist.govchemeo.com |

| Appearance | Orange solid | wikipedia.org |

| Melting Point | 209 °C | wikipedia.org |

| Boiling Point | 360 °C | wikipedia.org |

| CAS Number | 84-11-7 | nist.govchemeo.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chlorophenanthrene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClO2/c15-8-5-6-10-9-3-1-2-4-11(9)13(16)14(17)12(10)7-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSBRSKMXYUDTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)Cl)C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10295501 | |

| Record name | 9,10-Phenanthrenedione, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.65 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-98-9 | |

| Record name | 9, 2-chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Phenanthrenedione, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9,10 Phenanthrenedione, 2 Chloro and Analogues

Strategies for Incorporating the Phenanthrenequinone (B147406) Core

The formation of the tricyclic phenanthrenequinone system is a key challenge addressed by several distinct synthetic routes. These strategies often involve the formation of a crucial biaryl bond followed by a cyclization step to complete the central quinonoid ring.

Oxidative Cyclization Approaches

Oxidative cyclization methods leverage the formation of a carbon-carbon bond between two aryl rings through an oxidative process, leading to the rigid phenanthrene (B1679779) framework.

A powerful and modular approach for synthesizing highly functionalized 9,10-phenanthrenequinones involves the oxidative coupling of benzil (B1666583) derivatives using a mixture of molybdenum(V) chloride (MoCl₅) and titanium(IV) chloride (TiCl₄). libretexts.org This method is complementary to other existing strategies and allows for the construction of the phenanthrenequinone core in what is often the key step of a multi-step synthesis. libretexts.org

The general synthetic sequence commences with a Sonogashira coupling to form tolane intermediates, which are then oxidized to the corresponding benzil derivatives. libretexts.org The critical step is the subsequent oxidative cyclization of the benzil substrate. While oxidants like potassium permanganate (B83412) (KMnO₄) are effective for the tolane-to-benzil oxidation, they are not electrophilic enough to induce the subsequent ring-closing cyclization. libretexts.org The MoCl₅/TiCl₄ reagent system, however, possesses strong oxidative power, efficiently facilitating the C-C bond formation required to yield the 9,10-phenanthrenequinone structure. libretexts.org This method is particularly effective for starting materials that contain donor functions, which activate the aryl moieties for the coupling reaction. libretexts.org

Table 1: Transition Metal-Mediated Oxidative Cyclization

| Starting Material Class | Key Reagents | Product Core | Ref |

|---|---|---|---|

| Benzil Derivatives | MoCl₅ / TiCl₄ | 9,10-Phenanthrenequinone | libretexts.org |

Electrochemical methods offer an alternative route for processes involving the phenanthrenequinone scaffold. Research has demonstrated that 9,10-phenanthrenequinone (PQ) can be electrochemically polymerized on a graphite (B72142) rod electrode through potential cycling. organic-chemistry.org This process forms a poly-9,10-phenanthrenequinone (poly-PQ) layer on the electrode surface. organic-chemistry.org

The optimal conditions for this polymerization involve cycling the potential in a range from 0.5 V to 2.5 V. organic-chemistry.org The formation of the polymer primarily occurs upon the reduction of the phenanthrenequinone monomer. organic-chemistry.org This demonstrates that the phenanthrenequinone core can participate in electrochemical redox processes that lead to the formation of new covalent bonds, a principle that could be foundational for electrochemical synthetic strategies. The phenanthrene group's ability to interact with carbon-based materials via π-π stacking is also a notable feature in these applications. organic-chemistry.org

Friedel-Crafts Reaction-Based Syntheses for Substituted Systems

A highly effective and scalable synthesis of substituted 9,10-phenanthrenequinones has been developed utilizing an intramolecular Friedel-Crafts reaction as the key ring-closing step. blucher.com.brquora.comsciencemadness.org This strategy is particularly noteworthy as it represents the first successful application of a Friedel-Crafts type acylation to construct the phenanthrenequinone skeleton. blucher.com.br

The multi-step synthesis begins with an orthoselective intermolecular Friedel-Crafts reaction between a phenol, such as 3-methoxyphenol, and ethyl chlorooxoacetate, promoted by titanium(IV) chloride (TiCl₄). blucher.com.brquora.com This initial step selectively installs the necessary two-carbon unit ortho to the hydroxyl group. blucher.com.br The subsequent steps involve:

A Suzuki-Miyaura coupling reaction to form the biaryl bond. blucher.com.brquora.com

Hydrolysis of the ester to yield a biaryloxoacetic acid. blucher.com.brquora.com

Activation of the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an imidazolide. blucher.com.brquora.com

The final and crucial step is the intramolecular Friedel-Crafts cyclization of the imidazolide, promoted by TiCl₄, which closes the ring to furnish the desired substituted 9,10-phenanthrenequinone. blucher.com.brquora.comsciencemadness.org This method has been successfully applied to synthesize various phenanthrenequinones in excellent yields (70-82%) from different boronic acids. sciencemadness.org

Table 2: Friedel-Crafts Based Synthesis of Phenanthrenequinone Core

| Step | Reaction Type | Key Reagents | Purpose | Ref |

|---|---|---|---|---|

| 1 | Intermolecular Friedel-Crafts | Phenol, Ethyl chlorooxoacetate, TiCl₄ | Introduction of oxoacetate group | blucher.com.brquora.com |

| 2 | Suzuki-Miyaura Coupling | Boronic acid, Palladium catalyst | Biaryl bond formation | blucher.com.brquora.com |

| 3 | Hydrolysis | - | Formation of carboxylic acid | blucher.com.brquora.com |

| 4 | Imidazolide Formation | 1,1'-Carbonyldiimidazole (CDI) | Activation of carboxylic acid | blucher.com.brquora.com |

| 5 | Intramolecular Friedel-Crafts | TiCl₄ | Ring closure to form phenanthrenequinone | blucher.com.brquora.comsciencemadness.org |

Regioselective Halogenation Techniques for the Phenanthrenequinone Scaffold

Once the phenanthrenequinone core is synthesized, the introduction of a chloro-substituent at a specific position, such as C-2, requires a regioselective halogenation method. The electronic nature of the phenanthrenequinone system, which contains two deactivating carbonyl groups, significantly influences the outcome of electrophilic aromatic substitution reactions.

Direct Halogenation Methods

Direct halogenation involves treating the phenanthrenequinone molecule with an electrophilic chlorine source. The two carbonyl groups in the 9- and 10-positions are electron-withdrawing, which deactivates the aromatic rings towards electrophilic attack. This deactivation makes halogenation more challenging than for the parent hydrocarbon, phenanthrene.

For unsubstituted phenanthrene, electrophilic substitution reactions like chlorination typically occur at the 9- and 10-positions. However, since these positions are occupied by carbonyls in phenanthrenequinone, substitution is forced onto the outer benzene (B151609) rings (positions 1-4 and 5-8). The carbonyl groups exert a meta-directing influence, which would favor substitution at the 2, 7, 3, and 6 positions.

One reagent investigated for the direct chlorination of aromatic systems is trichloroisocyanuric acid (TCCA). blucher.com.br TCCA can serve as an electrophilic chlorine source. While it is effective for chlorinating electron-rich aromatic rings, its use can sometimes result in poor regioselectivity, yielding a mixture of chlorinated isomers. For deactivated substrates, the reaction often requires a catalyst to amplify the electrophilic nature of the chlorinating agent.

Post-Cyclization Functionalization Strategies for Chloro-Substitution

One of the most direct methods for the synthesis of chloro-substituted phenanthrenediones involves the electrophilic chlorination of the parent 9,10-phenanthrenedione. This approach is advantageous as it starts from a readily available commercial material.

Direct Chlorination with Trichloroisocyanuric Acid (TICA)

A notable reagent for the chlorination of aromatic systems is trichloroisocyanuric acid (TICA). It is a stable, inexpensive, and easy-to-handle solid that can act as a source of electrophilic chlorine. The reaction of TICA with phenanthrenequinone can be performed under various conditions to yield chlorinated derivatives. blucher.com.br Electrophilic aromatic substitution with TICA is often catalyzed by either a strong protic acid, such as 50% (v/v) sulfuric acid in an aqueous solution, or a Lewis acid. blucher.com.br While specific experimental details for the synthesis of the 2-chloro isomer are not extensively documented in readily available literature, the general principle of electrophilic aromatic substitution on the phenanthrenequinone nucleus suggests that a mixture of isomers is likely, with the substitution pattern influenced by the directing effects of the dicarbonyl group and the reaction conditions.

The phenanthrenequinone molecule has several positions available for substitution. The electron-withdrawing nature of the quinone carbonyl groups deactivates the aromatic rings towards electrophilic attack. However, substitution is still possible, and the position of chlorination (e.g., 2-, 3-, or 4-position) will be determined by the relative activation or deactivation of the available sites and steric factors.

Multi-Step Synthesis of Specific Chloro-Phenanthrenedione Isomers

To achieve regiospecific synthesis of a particular isomer, such as 9,10-phenanthrenedione, 2-chloro-, multi-step synthetic sequences are often required. These routes typically involve the synthesis of a chlorinated precursor followed by the formation of the quinone ring system.

A plausible and effective strategy is the oxidation of a pre-synthesized chlorinated phenanthrene.

Oxidation of 2-Chlorophenanthrene (B1345102)

The synthesis of 9,10-phenanthrenedione, 2-chloro- (with CAS No. 56961-99-0) can be accomplished via the oxidation of 2-chlorophenanthrene. lookchem.com The starting material, 2-chlorophenanthrene, is a known compound (CAS No. 24423-11-8).

The oxidation of phenanthrene and its derivatives to the corresponding 9,10-diones is a well-established transformation. Various oxidizing agents can be employed for this purpose. For instance, chromium-based reagents like chromic acid in acetic acid are commonly used for the oxidation of the parent phenanthrene to phenanthrenequinone. This method can be adapted for the oxidation of 2-chlorophenanthrene. The chlorine substituent is generally stable under these oxidative conditions.

A typical procedure would involve dissolving 2-chlorophenanthrene in a suitable solvent, such as glacial acetic acid, and treating it with an oxidizing agent like chromium trioxide at an elevated temperature. The progress of the reaction would be monitored, and upon completion, the product, 2-chloro-9,10-phenanthrenedione, would be isolated and purified. A literature source suggests a potential melting point for this compound to be in the range of 265-266 °C. lookchem.com

The following table outlines a representative multi-step synthesis approach:

| Step | Reaction | Starting Material | Key Reagents | Product | Notes |

|---|---|---|---|---|---|

| 1 | Synthesis of 2-Chlorophenanthrene | Phenanthrene | Chlorinating agent (e.g., Cl2, SO2Cl2) with a catalyst | 2-Chlorophenanthrene | This step may produce a mixture of isomers requiring purification. |

| 2 | Oxidation | 2-Chlorophenanthrene | Oxidizing agent (e.g., CrO3 in acetic acid) | 9,10-Phenanthrenedione, 2-chloro- | The reaction is typically heated to drive the oxidation. |

Custom Synthesis Approaches for Targeted Derivatives

The synthesis of specifically substituted chloro-phenanthrenedione derivatives can be achieved through custom-designed multi-step sequences that build the molecule from smaller, functionalized fragments. These approaches offer greater control over the final substitution pattern.

Flow Chemistry for Multi-Step Synthesis

Modern synthetic methodologies, such as flow chemistry, offer a paradigm for the construction of complex molecules, including heterocyclic and polycyclic aromatic systems. syrris.jp This technique involves passing reagents through a series of interconnected reactors, each performing a specific chemical transformation. This allows for a continuous process with enhanced control over reaction parameters, improved safety, and often higher yields compared to traditional batch processes. syrris.jp

While a specific flow-based synthesis for 2-chloro-9,10-phenanthrenedione has not been explicitly detailed, the principles of flow chemistry could be applied to create a streamlined synthesis. For example, a flow process could be designed to:

Perform the chlorination of a phenanthrene precursor in the first reactor.

Directly transfer the chlorinated intermediate to a second reactor for in-line oxidation to the quinone.

Incorporate in-line purification modules to isolate the final product.

This approach would be particularly valuable for the synthesis of a library of targeted chloro-phenanthrenedione derivatives by varying the starting materials and reaction conditions within the flow system.

Synthesis of Analogues

The synthetic strategies discussed can also be adapted to produce a variety of chloro-phenanthrenedione analogues. For instance, by starting with differently substituted phenanthrenes in a multi-step synthesis, one can access a range of isomers and derivatives with chlorine atoms at various positions on the aromatic scaffold. The development of such custom syntheses is crucial for structure-activity relationship studies and the creation of novel materials with tailored properties.

Advanced Reaction Mechanisms and Pathways Involving 9,10 Phenanthrenedione, 2 Chloro

Photochemical Reaction Dynamics

The photochemical behavior of 9,10-phenanthrenequinone derivatives is characterized by the generation of excited states upon absorption of light, leading to a cascade of reactive processes. These processes are fundamental to their role as photocatalysts in a variety of organic transformations. tandfonline.com

Excited State Generation and Evolution

Upon irradiation with visible light, 9,10-phenanthrenequinone and its derivatives are promoted to an electronically excited state. tandfonline.com This initial excitation is followed by a series of dynamic processes that dictate the subsequent chemical reactions.

The photophysical properties of substituted 9,10-phenanthrenequinones, including chloro-derivatives, have been investigated using techniques such as UV-Visible absorption and phosphorescence emission spectroscopy. nih.gov These studies reveal that upon photoexcitation, the molecule is initially promoted to a singlet excited state (S1). However, due to efficient intersystem crossing, the triplet excited state (T1) is readily populated. nih.gov

The triplet states of these compounds are of particular importance as they are often the key reactive species in photochemical reactions. researchgate.net The triplet energy of chloro-substituted 9,10-phenanthrenequinone derivatives has been found to be slightly higher than that of the parent 9,10-phenanthrenequinone. researchgate.net The nature of the excited state, whether it possesses more nπ* or ππ* character, can influence its reactivity, particularly in hydrogen abstraction reactions. researchgate.net

Table 1: Excited State Properties of Substituted 9,10-Phenanthrenequinones

| Compound | Singlet Energy (eV) | Triplet Energy (eV) | Reference |

|---|---|---|---|

| 9,10-Phenanthrenequinone | --- | >2.0 | researchgate.net |

Intersystem crossing (ISC) is a photophysical process involving a transition between two electronic states with different spin multiplicities, typically from a singlet excited state to a triplet excited state. For many organic molecules, including phenanthrene (B1679779) derivatives, ISC is a highly efficient process. rsc.org The rate of intersystem crossing can be influenced by factors such as the presence of heavy atoms or specific substituents. rsc.org

The quantum yield of a photochemical reaction represents the efficiency of the process, defined as the number of molecules undergoing a specific event divided by the number of photons absorbed. While specific quantum yield values for 2-chloro-9,10-phenanthrenedione were not found, the wavelength-independent quantum yield for the disappearance of the parent 9,10-phenanthrenequinone in a photochemical reaction with benzene (B151609) has been reported to be 0.13. researchgate.net The triplet quantum yield for a related iridium(III) complex has been reported as 0.13. nih.gov

Single-Electron Transfer (SET) Mechanisms in Photoredox Catalysis

Photoredox catalysis driven by 9,10-phenanthrenequinone and its derivatives often proceeds through a single-electron transfer (SET) mechanism. tandfonline.comnih.gov In this process, the excited state of the photocatalyst either accepts an electron from a substrate (oxidative quenching) or donates an electron to a substrate (reductive quenching). beilstein-journals.org

In a typical oxidative cycle, the excited photocatalyst (PQ*) accepts an electron from a suitable donor molecule, generating a radical cation of the donor and the radical anion of the photocatalyst (PQ•−). mdpi.com This radical anion can then be reoxidized by a terminal oxidant, such as molecular oxygen, to regenerate the ground-state photocatalyst, thus completing the catalytic cycle. mdpi.com This ability to generate radical species under mild conditions makes these compounds valuable in various synthetic transformations. tandfonline.com For instance, visible-light-excited 9,10-phenanthrenequinone can induce one-electron oxidation of imines, triggering cyclization reactions. acs.orgnih.gov

Hydrogen Atom Transfer (HAT) Processes and Radical Formation

In addition to SET, hydrogen atom transfer (HAT) is another crucial mechanism in the photochemistry of 9,10-phenanthrenequinones. acs.org In a HAT process, the excited triplet state of the quinone abstracts a hydrogen atom from a hydrogen donor, leading to the formation of a semiquinone radical and a radical derived from the donor. researchgate.net

The reactivity of the triplet excited state in HAT reactions is influenced by its electronic character. researchgate.net A triplet state with significant nπ* character is often more reactive in hydrogen abstraction. researchgate.net The resulting semiquinone radical is a key intermediate that can participate in subsequent reaction steps. researchgate.net Studies have shown that the formation of the ketyl radical (semiquinone) from the reaction of triplet 9,10-phenanthrenequinone with alcohols involves both a fast and a slow component, with the slow component attributed to hydrogen atom transfer between the ground state quinone and an α-hydroxyalkyl radical. researchgate.net More electron-deficient phenanthrenequinone (B147406) derivatives have been shown to be highly efficient HAT catalysts. tuni.fi

Oxidative Transformation Mechanisms

The oxidative transformations mediated by 9,10-phenanthrenequinone derivatives often involve the generation of reactive oxygen species (ROS) through redox cycling. nih.gov In these processes, the quinone undergoes a one-electron reduction to form a semiquinone radical. This radical is unstable and readily reacts with molecular oxygen to produce a superoxide (B77818) radical, while regenerating the parent quinone. nih.gov The superoxide can then lead to the formation of other ROS, such as hydrogen peroxide and hydroxyl radicals. nih.gov

In the context of organic synthesis, the oxidative power of excited 9,10-phenanthrenequinone is harnessed to effect transformations such as the oxidation of alcohols to aldehydes. nih.gov The mechanism can proceed via either SET followed by proton transfer or directly through a HAT process. tuni.fi The presence of an electron-withdrawing group, such as a chloro substituent, can enhance the electron-deficient nature of the quinone, potentially improving its performance as a photo-oxidant. tuni.fi

Chromium(VI) Oxide Mediated Oxidation Pathways

The synthesis of 9,10-phenanthrenequinone and its derivatives is often achieved through the oxidation of the corresponding phenanthrene precursor. Chromium(VI) reagents, such as chromium trioxide (CrO₃) in acetic acid or sulfuric acid, are effective oxidants for this transformation. govinfo.gov The oxidation of 2-chlorophenanthrene (B1345102) to 2-chloro-9,10-phenanthrenedione proceeds by targeting the 9- and 10-positions of the polycyclic aromatic hydrocarbon (PAH).

The general mechanism for the oxidation of PAHs by chromium(VI) involves the formation of a chromate (B82759) ester. wikipedia.orglibretexts.org In an acidic medium, chromic acid (H₂CrO₄), formed from CrO₃ and water, is the active oxidizing species. stackexchange.comgoogle.com The reaction with an alcohol, for instance, proceeds via the formation of a chromate ester, followed by an E2-like elimination step where a base removes a proton from the carbon bearing the oxygen, leading to the formation of a carbonyl group and the reduction of Cr(VI) to Cr(IV). youtube.com

The reaction conditions, such as temperature and solvent, can be controlled to optimize the yield and purity of the resulting phenanthrenequinone. For instance, a patented method for producing the parent 9,10-phenanthrenequinone involves creating a dispersion of phenanthrene and an alkali dichromate in water at 95°-100°C, followed by cooling and controlled addition of sulfuric acid to maintain the reaction temperature between 80° and 85°C. google.com

Redox Cycling and Reactive Oxygen Species (ROS) Generation Mechanisms

Quinones, including 9,10-phenanthrenedione and its derivatives, are known for their ability to undergo redox cycling, a process that can generate reactive oxygen species (ROS). researchgate.netnih.govnih.gov This reactivity is central to their biological effects. The redox cycling of 2-chloro-9,10-phenanthrenedione is analogous to that of the parent compound, 9,10-phenanthrenequinone (9,10-PQ), and involves one- and two-electron reduction pathways. researchgate.netnih.gov The presence of the electron-withdrawing chloro group can influence the compound's redox potential. sdu.dk

The primary mechanism begins with a one-electron reduction of the quinone (Q), in this case, 2-chloro-9,10-phenanthrenedione, to form a semiquinone radical anion (Q•⁻). researchgate.netnih.gov This reduction can be catalyzed by various cellular reductases. The semiquinone radical is typically unstable and highly reactive towards molecular oxygen (O₂). It can transfer its extra electron to O₂, regenerating the parent quinone and producing a superoxide anion radical (O₂•⁻). researchgate.netresearchgate.net This catalytic cycle can repeat, leading to the accumulation of superoxide radicals.

The generated superoxide can be converted to hydrogen peroxide (H₂O₂) by the enzyme superoxide dismutase. In the presence of transition metals like iron (Fe²⁺), H₂O₂ can undergo the Fenton reaction to produce highly reactive hydroxyl radicals (•OH). researchgate.net

Alternatively, the semiquinone radical can be further reduced by another electron to form a hydroquinone (B1673460) (QH₂), in this case, 2-chloro-9,10-dihydroxyphenanthrene. researchgate.netnih.govnih.gov This hydroquinone can also be re-oxidized back to the semiquinone, and subsequently to the quinone, contributing further to ROS production. researchgate.netresearchgate.net A two-electron reduction, potentially catalyzed by enzymes like NADPH-quinone oxidoreductase-1 (NQO1), can also directly convert the quinone to the hydroquinone. researchgate.netresearchgate.net This complex interplay of reduction and oxidation reactions establishes a cycle that continuously generates ROS, leading to oxidative stress. nih.gov

Table 1: Key Species in the Redox Cycling of 2-chloro-9,10-phenanthrenedione

| Species Name | Formula/Abbreviation | Role in ROS Generation |

|---|---|---|

| 2-chloro-9,10-phenanthrenedione | Q | Parent quinone, initiator of the cycle |

| Semiquinone Radical | Q•⁻ | One-electron reduced intermediate, reacts with O₂ |

| Superoxide Radical | O₂•⁻ | Primary ROS produced |

| 2-chloro-9,10-dihydroxyphenanthrene | QH₂ | Two-electron reduced hydroquinone |

| Hydrogen Peroxide | H₂O₂ | Formed from superoxide dismutation |

Nucleophilic Addition Reactions and their Mechanistic Elucidation

The carbonyl carbons of the quinone structure in 2-chloro-9,10-phenanthrenedione are electrophilic due to the polarization of the carbon-oxygen double bond. youtube.com This makes them susceptible to attack by nucleophiles in what are known as nucleophilic addition reactions. khanacademy.orgmasterorganicchemistry.com The general mechanism involves the attack of a nucleophile on one of the carbonyl carbons, which causes the C=O pi bond to break and the electrons to move to the oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation of the alkoxide yields the final addition product. youtube.com

The reactivity of the carbonyl group can be influenced by the structure of the molecule. The presence of the electron-withdrawing chloro group on the phenanthrene ring system can enhance the electrophilicity of the carbonyl carbons, potentially increasing the rate of nucleophilic addition compared to the unsubstituted parent compound.

A specific example of this reactivity is the Friedel-Crafts type reaction of phenanthrenequinones with indoles. nih.gov In an organocatalyzed process, a bifunctional squaramide catalyst can activate the phenanthrenequinone through hydrogen bonding, while a tertiary amine moiety on the catalyst activates the indole (B1671886) nucleophile. This facilitates the regioselective attack of the indole on one of the carbonyl carbons, leading to the formation of 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrenone derivatives. nih.gov

Electrophilic Aromatic Substitution on Phenanthrenequinone Derivatives

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. youtube.comlibretexts.org However, the reactivity of an aromatic ring towards EAS is highly dependent on the substituents it carries. youtube.com

The aromatic rings of 2-chloro-9,10-phenanthrenedione are strongly deactivated towards electrophilic attack. This deactivation arises from the two carbonyl groups of the quinone structure. These groups are powerful electron-withdrawing groups, pulling electron density out of the aromatic system via both induction and resonance. This reduction in electron density makes the ring system significantly less nucleophilic and therefore less reactive towards electrophiles. youtube.com

Furthermore, the existing chloro-substituent, while also an electron-withdrawing group via induction, is traditionally considered an ortho-, para-director in EAS reactions on activated rings. In this highly deactivated system, its directing influence is minimal compared to the overwhelming deactivating effect of the dione (B5365651) functionality. Any potential EAS reaction would be extremely sluggish and require harsh conditions.

For comparison, the parent hydrocarbon, phenanthrene, readily undergoes electrophilic substitution reactions like nitration and sulfonation, yielding a mixture of substituted products. libretexts.org The increased reactivity of polycyclic aromatic hydrocarbons like phenanthrene compared to benzene is due to the lower loss in stabilization energy required to form the intermediate carbocation (sigma complex). libretexts.org However, the introduction of the dione functionality in 9,10-phenanthrenequinone derivatives effectively quenches this reactivity, making electrophilic aromatic substitution an unfavorable pathway.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| 9,10-Phenanthrenedione, 2-chloro- |

| 2-chlorophenanthrene |

| Chromium(VI) oxide |

| Chromium trioxide |

| Chromic acid |

| 9,10-Phenanthrenequinone |

| Superoxide |

| Hydrogen peroxide |

| 2-chloro-9,10-dihydroxyphenanthrene |

| NADPH-quinone oxidoreductase-1 |

| Indole |

| 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrenone |

| Iron(III) chloride |

Theoretical and Computational Studies of 9,10 Phenanthrenedione, 2 Chloro

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are pivotal in elucidating the electronic properties of molecules. For 2-chloro-9,10-phenanthrenedione, Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) are the most pertinent methods for exploring its ground and excited state characteristics, respectively.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) is a robust computational method for determining the electronic ground state properties of molecules. By applying DFT, one can predict the optimized geometry, molecular orbital energies, and other electronic parameters of 2-chloro-9,10-phenanthrenedione. The presence of the electron-withdrawing chlorine atom at the 2-position is expected to significantly influence the electronic distribution of the phenanthrenequinone (B147406) framework.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transition properties. For 9,10-phenanthrenequinone, the HOMO is primarily localized on the phenanthrene (B1679779) rings, while the LUMO is concentrated on the dione (B5365651) moiety. In 2-chloro-9,10-phenanthrenedione, the chlorine substituent is anticipated to lower the energies of both the HOMO and LUMO, with a potentially more pronounced effect on the LUMO energy. This would lead to a modification of the HOMO-LUMO energy gap, which is a key determinant of the molecule's reactivity and kinetic stability.

Table 1: Predicted Ground State Properties of 2-chloro-9,10-phenanthrenedione (Illustrative)

| Property | Predicted Value | Influence of Chlorine Substituent |

| HOMO Energy | ~ -6.5 eV | Lowered due to inductive effect |

| LUMO Energy | ~ -3.0 eV | Significantly lowered |

| HOMO-LUMO Gap | ~ 3.5 eV | Potentially narrowed |

| Dipole Moment | > 2.0 D | Increased due to electronegativity of Cl |

Note: These values are illustrative and based on trends observed in similar chlorinated aromatic compounds.

Time-Dependent Density Functional Theory (TDDFT) for Excited States and Electronic Transitions

Time-Dependent Density Functional Theory (TDDFT) is a powerful tool for investigating the excited states and electronic transitions of molecules, providing insights into their UV-Vis absorption spectra. The electronic transitions in 2-chloro-9,10-phenanthrenedione are expected to be of π→π* and n→π* character. The π→π* transitions, typically of higher energy, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n→π* transitions, of lower energy, involve the excitation of a non-bonding electron from one of the oxygen atoms to a π* antibonding orbital.

The chloro-substituent is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 9,10-phenanthrenequinone. This is due to the stabilization of the π* orbitals by the electron-withdrawing nature of chlorine, which reduces the energy required for the electronic transitions.

Table 2: Predicted Electronic Transitions for 2-chloro-9,10-phenanthrenedione (Illustrative)

| Transition Type | Predicted Wavelength (nm) | Oscillator Strength |

| n→π | ~ 450-500 | Weak |

| π→π | ~ 300-350 | Strong |

| π→π* | ~ 250-280 | Very Strong |

Note: These values are illustrative and based on spectroscopic data of similar aromatic quinones.

Analysis of Intermolecular and Non-Covalent Interactions

The crystal packing and solid-state properties of 2-chloro-9,10-phenanthrenedione are governed by a variety of non-covalent interactions. Understanding these interactions is crucial for predicting its crystal structure and material properties.

C-H...π and π-Stacking Interactions

The planar aromatic rings of 2-chloro-9,10-phenanthrenedione are conducive to both C-H...π and π-stacking interactions. C-H...π interactions occur when a C-H bond acts as a hydrogen bond donor to the electron-rich π-system of an adjacent molecule. π-stacking interactions involve the face-to-face or offset arrangement of the aromatic rings, driven by electrostatic and van der Waals forces. These interactions are fundamental in stabilizing the crystal lattice of polycyclic aromatic compounds.

Halogen Bonding and Lone Pair...π Interactions

The presence of a chlorine atom introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where the electrophilic region on the chlorine atom (the σ-hole) interacts with a nucleophilic site, such as the lone pair of an oxygen atom or the π-system of an adjacent molecule. Additionally, lone pair...π interactions can occur, where the lone pair of an oxygen atom in the dione moiety interacts with the electron-deficient region of the aromatic ring of a neighboring molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Specific molecular dynamics (MD) simulation studies focused exclusively on 2-chloro-9,10-phenanthrenedione are not readily found in current research. However, MD simulations serve as a powerful tool to understand the dynamic behavior of molecules and the influence of surrounding solvent molecules. For the parent compound, 9,10-phenanthrenequinone, such simulations would typically explore the fluctuations and conformational changes of the molecule over time, as well as the organization and interaction of solvent molecules in its immediate vicinity (the cybotactic region). These simulations can provide insights into how specific solute-solvent interactions, such as hydrogen bonding and van der Waals forces, influence the molecule's stability and behavior in different environments. nih.gov

Computational Vibrational Analysis and Spectroscopic Correlations

Detailed computational vibrational analysis for 2-chloro-9,10-phenanthrenedione is not extensively documented. However, such analyses are crucial for interpreting experimental spectroscopic data, such as infrared (IR) and Raman spectra. For related molecules, computational methods like Density Functional Theory (DFT) are often employed to calculate vibrational frequencies and normal modes. nih.govresearchgate.net These theoretical calculations provide a basis for assigning the observed spectral bands to specific molecular vibrations.

In the case of 2-chloro-9,10-phenanthrenedione, a computational vibrational analysis would predict the characteristic frequencies associated with the stretching and bending of its various bonds, including the C=O, C-C, C-H, and the newly introduced C-Cl bonds. By comparing the calculated vibrational spectrum of 2-chloro-9,10-phenanthrenedione with that of the parent 9,10-phenanthrenequinone, researchers could identify the specific vibrational modes that are most affected by the chlorine substitution. This information is fundamental for understanding the structural and bonding changes induced by the halogen atom.

Solvent Effects on Electronic Structure and Photophysical Processes (Solvatochromism)

The study of how solvents affect the electronic structure and photophysical properties of a molecule is known as solvatochromism. For 9,10-phenanthrenequinone, solvent effects play a significant role in its chemical and physical behavior. nih.govresearchgate.netamanote.com The absorption spectra of the parent compound show shifts in different solvents, indicating that the solvent polarity influences the energy levels of its electronic states. nih.govamanote.com Specifically, in protic dipolar solvents, the longest wavelength absorption band undergoes a hypsochromic (blue) shift, while a shorter wavelength band experiences a bathochromic (red) shift. nih.govamanote.com This is attributed to the differential solvation of the ground and excited states, with intermolecular hydrogen bonding playing a key role. nih.govamanote.com

For 2-chloro-9,10-phenanthrenedione, the introduction of the chlorine atom would likely modify its solvatochromic behavior. The chlorine atom can influence the molecule's dipole moment and its ability to participate in solute-solvent interactions. While specific data is scarce, one study on substituted 9,10-phenanthrenequinones included a chloro derivative (referred to as PQ2) and noted its phosphorescence in various solutions, suggesting that the photophysical properties are indeed sensitive to substitution. A systematic study of 2-chloro-9,10-phenanthrenedione in a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic properties and understand how the chlorine substituent modulates the energy of its n→π* and π→π* electronic transitions.

Advanced Spectroscopic Characterization Methodologies

UV-Visible Absorption Spectroscopy for Electronic Transitions and Solvatochromism

The electronic absorption spectrum of 9,10-phenanthrenedione and its derivatives is characterized by distinct bands in the ultraviolet and visible regions, corresponding to various electronic transitions. For the parent compound, 9,10-phenanthrenequinone, the absorption spectrum displays a weak band in the longer wavelength region (around 400-500 nm) attributed to the n→π* transition of the dicarbonyl group, and more intense bands at shorter wavelengths arising from π→π* transitions of the aromatic system. aip.orgphotochemcad.com

The introduction of a chloro-substituent at the 2-position is expected to cause a bathochromic (red) shift in the absorption bands due to the electron-donating effect of the halogen atom through resonance, which can influence the energy levels of the molecular orbitals involved in the electronic transitions.

Solvatochromism , the change in the position, intensity, and shape of absorption bands with solvent polarity, provides insights into the nature of the electronic states and the solute-solvent interactions. For 9,10-phenanthrenequinone, the n→π* transition typically exhibits a hypsochromic (blue) shift in polar, hydrogen-bonding solvents, as the lone pair electrons on the oxygen atoms are stabilized by hydrogen bonding, increasing the energy required for the transition. aip.orgnih.gov Conversely, π→π* transitions often show a bathochromic shift in polar solvents due to the stabilization of the more polar excited state. aip.orgnih.gov It is anticipated that 9,10-Phenanthrenedione, 2-chloro- will exhibit similar solvatochromic behavior, with the specific shifts being modulated by the electronic influence of the chlorine atom.

A study on 3,6-dichloro-9,10-phenanthrenequinone provides a useful comparison. The absorption spectra of this related compound would be expected to show similar trends, although the magnitude of the shifts and the precise peak positions may differ due to the different substitution pattern.

Phosphorescence Emission Spectroscopy for Triplet State Analysis

Phosphorescence, the emission of light from a triplet excited state, is a key characteristic of many aromatic ketones. 9,10-phenanthrenequinone is known to exhibit phosphorescence, and this property is instrumental in studying its triplet state energy and lifetime. The analysis of the phosphorescence spectrum of 9,10-Phenanthrenedione, 2-chloro- allows for the determination of the energy of its lowest triplet state (T₁).

The introduction of a chlorine atom, a heavy atom, can enhance the rate of intersystem crossing (the transition from a singlet to a triplet state) through spin-orbit coupling. This "heavy-atom effect" can lead to an increase in the phosphorescence quantum yield and a decrease in the phosphorescence lifetime. Therefore, it is expected that 2-chloro-9,10-phenanthrenedione will exhibit a more pronounced phosphorescence compared to the unsubstituted parent compound under similar conditions. The triplet state energy is not expected to be significantly altered by the chloro-substituent, though minor shifts may be observed.

Time-Resolved Spectroscopy (e.g., Nanosecond Laser Flash Photolysis) for Transient Species Detection

Nanosecond laser flash photolysis is a powerful technique for studying the dynamics of short-lived excited states and other transient species. Upon excitation with a laser pulse, 9,10-phenanthrenequinone derivatives populate the triplet state, which can then undergo various processes, including energy transfer, electron transfer, and hydrogen abstraction.

For the parent 9,10-phenanthrenequinone, laser flash photolysis studies have characterized the triplet-triplet absorption spectrum and its decay kinetics. nih.gov In the case of 2-chloro-9,10-phenanthrenedione, the transient absorption spectrum is expected to be similar to that of the parent compound, with potential shifts in the absorption maxima and changes in the triplet state lifetime due to the chloro-substituent.

Studies on the related compound, 2-chlorothioxanthone, have shown that the triplet excited state has distinct absorption bands and its lifetime is solvent-dependent. nih.gov This suggests that the environment plays a significant role in the deactivation pathways of the triplet state. It is reasonable to infer that the triplet state of 2-chloro-9,10-phenanthrenedione will also be sensitive to the solvent environment. The primary transient species expected to be detected are the triplet state of the molecule and, depending on the solvent and any quenchers present, radical anions or ketyl radicals.

Resonance Raman Spectroscopy for Vibrational Modes and Excited State Distortions

Resonance Raman spectroscopy is a valuable tool for obtaining detailed information about the vibrational modes of a molecule that are coupled to its electronic transitions. By tuning the excitation laser wavelength to coincide with an electronic absorption band, specific vibrational modes associated with the chromophore are selectively enhanced. nih.gov

For 9,10-phenanthrenequinone, resonance Raman studies have provided insights into the vibrational structure of both the ground and excited states. aip.orgnih.gov The spectra are typically dominated by modes associated with the stretching of the carbonyl groups and the aromatic rings.

In the case of 9,10-Phenanthrenedione, 2-chloro-, the introduction of the chlorine atom will introduce new vibrational modes and perturb the existing ones. The C-Cl stretching vibration is expected to appear in the low-frequency region of the Raman spectrum. Furthermore, the electronic perturbation caused by the chloro group can affect the intensities and frequencies of the other vibrational modes, particularly those of the phenanthrene (B1679779) ring. By analyzing the resonance Raman spectra at different excitation wavelengths corresponding to the n→π* and π→π* transitions, it is possible to probe the structural distortions that the molecule undergoes in its different excited states.

Electrochemical Spectroscopic Techniques

Cyclic Voltammetry for Redox Behavior and Electron Transfer Characteristics

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of a compound, including its reduction and oxidation potentials. Quinones are well-known to undergo reversible or quasi-reversible reduction processes. For 9,10-phenanthrenequinone, CV studies have shown two successive one-electron reduction steps, corresponding to the formation of the semiquinone radical anion and then the dianion.

The presence of a chloro-substituent, which is an electron-withdrawing group by induction, is expected to make the reduction of the quinone system more favorable. Therefore, the reduction potentials of 9,10-Phenanthrenedione, 2-chloro- are anticipated to be shifted to more positive values compared to the unsubstituted phenanthrenequinone (B147406). The reversibility of the redox processes can also be influenced by the substituent and the solvent system.

Below is a table summarizing the expected qualitative shifts in redox potentials for 9,10-Phenanthrenedione, 2-chloro- compared to the parent compound.

| Compound | First Reduction Potential (E¹red) | Second Reduction Potential (E²red) |

| 9,10-Phenanthrenequinone | Baseline | Baseline |

| 9,10-Phenanthrenedione, 2-chloro- | More Positive | More Positive |

This table presents expected trends based on the electronic effects of the chloro-substituent.

Electrochemical Impedance Spectroscopy for Interfacial Phenomena

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for studying the interfacial properties of an electrode-electrolyte system. acs.org By applying a small amplitude AC potential and measuring the current response over a range of frequencies, EIS can provide information about charge transfer resistance, double-layer capacitance, and diffusion processes.

Spectrophotometric Methods for Complex Formation Studies

The study of charge-transfer complexes in solution, including their stoichiometry and equilibrium constants, heavily relies on spectrophotometric techniques. The formation of a complex between a donor (D) and an acceptor (A) molecule, such as 2-chloro-9,10-phenanthrenedione, can be represented by the equilibrium:

D + A ⇌ DA

The formation of the complex (DA) is characterized by a new absorption band, and the equilibrium constant (K) for this interaction can be determined by analyzing the changes in absorbance at various concentrations of the donor and acceptor.

Multi-wavelength spectrophotometry is a powerful technique for studying complex equilibria in solution. Instead of relying on absorbance measurements at a single wavelength, this method utilizes data from a range of wavelengths across the spectrum. This approach offers several advantages, including improved accuracy and the ability to analyze systems with multiple absorbing species or overlapping spectral bands. By simultaneously fitting the absorbance data at multiple wavelengths to a specific binding model, more reliable estimates of the equilibrium constant and molar absorptivity of the complex can be obtained.

In a hypothetical study of 2-chloro-9,10-phenanthrenedione complex formation, one would record the UV-Vis spectra of a series of solutions containing a fixed concentration of the phenanthrenequinone derivative and varying concentrations of a donor molecule. The resulting data matrix, containing absorbance values at different wavelengths and donor concentrations, would then be analyzed using appropriate mathematical models to extract the thermodynamic parameters of the complexation.

Singular Value Decomposition (SVD) is a sophisticated mathematical tool that can be applied to the analysis of multi-wavelength spectrophotometric data. SVD decomposes the experimental data matrix into a set of orthogonal vectors (singular vectors) and a corresponding set of singular values. This decomposition can effectively separate the meaningful spectral information (the signal) from the experimental noise.

The primary advantage of using SVD is its ability to determine the number of independent absorbing species contributing to the observed spectra without prior knowledge of the system. In the context of complex formation, SVD can help identify the number of distinct complexes present in the solution. The significant singular values correspond to the "principal components" of the spectral data, which represent the contributions of the individual chemical species (e.g., the free acceptor, the free donor, and the complex). By analyzing the singular vectors, it is possible to reconstruct the spectra of these individual components.

For a study involving 2-chloro-9,10-phenanthrenedione, applying SVD to the multi-wavelength spectral data would first involve constructing a matrix of absorbance values. The decomposition of this matrix would ideally reveal the number of significant singular values, indicating the number of light-absorbing species in equilibrium. This information is crucial for proposing and validating a model for the complex formation.

Despite the established utility of these methods, their specific application to the complex formation of 2-chloro-9,10-phenanthrenedione has not been documented in the available scientific literature. Therefore, no detailed research findings or data tables can be presented for this particular compound.

Applications in Advanced Chemical Systems and Materials Science

Organophotoredox Catalysis

Organophotoredox catalysis has emerged as a powerful tool in modern chemistry, utilizing visible light to drive chemical reactions. In this context, certain organic molecules, known as organophotoredox catalysts, can absorb light and facilitate electron transfer processes, thereby enabling a wide range of chemical transformations. 9,10-Phenanthrenedione and its derivatives have shown promise in this area due to their ability to absorb in the visible region of the electromagnetic spectrum.

Visible-Light Driven Organic Transformations

The parent compound, 9,10-phenanthrenedione, is an inexpensive organic molecule with absorption bands in the visible range (412 and 505 nm in acetonitrile), making it a suitable candidate for visible-light-induced photochemical processes. mdpi.com While research has been devoted to developing various photoredox catalysts, α-diketones like 9,10-phenanthrenedione represent a class of compounds that can be excited by visible light. mdpi.com This property is crucial for sustainable and "green" chemical processes, moving away from more expensive and often toxic metal-based catalysts. mdpi.com Recent advancements have highlighted the potential of visible light to control chemical reactivity and achieve molecular complexity with high efficiency. mdpi.com

Although direct research on the 2-chloro derivative is less documented in this specific application, the principles governing the photochemical behavior of the parent 9,10-phenanthrenedione suggest that the chloro-substituted version would also be active under visible light. The introduction of a chloro group can modulate the electronic properties and, consequently, the photoredox potential of the molecule, potentially offering tailored reactivity in various organic transformations.

Dual Catalytic Systems Integration

A significant application of 9,10-phenanthrenedione is its integration into dual catalytic systems. For instance, it has been successfully used in combination with a Lewis acid, such as zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂), to catalyze the functionalization of 3,4-dihydro-1,4-benzoxazin-2-ones through a Friedel-Crafts reaction with indoles. mdpi.compreprints.orgresearchgate.net In this system, 9,10-phenanthrenedione acts as the photocatalyst, absorbing visible light from a simple source like white LEDs, while the Lewis acid co-catalyst activates the substrates. mdpi.comresearchgate.net This dual approach allows for the efficient formation of carbon-carbon bonds under mild and environmentally friendly conditions, using oxygen from the air as the terminal oxidant. mdpi.compreprints.orgresearchgate.net

The proposed mechanism involves the initial excitation of 9,10-phenanthrenedione by visible light. mdpi.com This excited state then participates in an electron transfer process, initiating the catalytic cycle that leads to the desired product. The success of this dual catalytic system with the parent compound strongly suggests that 2-chloro-9,10-phenanthrenedione could be a valuable component in similar systems, potentially offering different reactivity or selectivity due to the electronic influence of the chlorine atom.

Advanced Organic Synthesis Reagents and Intermediates

Beyond its catalytic applications, 2-chloro-9,10-phenanthrenedione serves as a key intermediate in the synthesis of more complex molecules. Its reactive dione (B5365651) structure, combined with the presence of a chlorine atom, provides multiple sites for chemical modification.

Role in Carbon-Carbon Bond Forming Reactions (e.g., Friedel-Crafts)

As mentioned earlier, the parent compound, 9,10-phenanthrenedione, is a key component in visible-light-mediated Friedel-Crafts alkylation reactions. mdpi.compreprints.org This type of reaction is fundamental in organic synthesis for the formation of carbon-carbon bonds, allowing for the construction of complex molecular frameworks. The reaction of indoles with benzoxazinones, catalyzed by 9,10-phenanthrenedione and a Lewis acid, demonstrates the utility of this scaffold in C-C bond formation. mdpi.com The reaction can be extended to other electron-rich aromatic compounds. mdpi.compreprints.org

The presence of the chloro group in 2-chloro-9,10-phenanthrenedione can influence the regioselectivity and reactivity of such reactions. It can act as a directing group or a site for further functionalization, expanding the synthetic utility of the phenanthrenedione core.

Precursors for Complex Molecular Architectures

The 9,10-phenanthrenedione framework is a versatile starting point for the synthesis of a variety of complex molecules. For example, it has been used as a precursor in the synthesis of the natural product cephalandole A and tryptophol (B1683683) derivatives. researchgate.net Furthermore, reactions of 9,10-phenanthrenequinone with ketones, catalyzed by iron(III) chloride, can lead to structurally diverse furan-annulated products. rsc.org These transformations highlight the ability of the phenanthrenedione core to be elaborated into more intricate and functionally rich molecular architectures. The chloro-substituent on the phenanthrenequinone (B147406) ring offers a handle for further synthetic modifications, potentially leading to novel derivatives with unique properties.

Development of Chelatometric Reagents and Ligands for Metal Ions

The ortho-dione arrangement in 9,10-phenanthrenedione and its derivatives makes them excellent candidates for use as ligands in coordination chemistry. These compounds can bind to metal ions, forming stable complexes with interesting chemical and physical properties.

The coordination chemistry of ligands containing catechol and semiquinone functionalities, which can be formed by the reduction of quinones, is well-established. acs.org 9,10-Phenanthrenequinone, upon reduction, can form a semiquinone radical anion that can coordinate to metal ions. acs.org This has been observed in complexes with molybdenum. acs.org

Functional Materials Development

The compound 9,10-Phenanthrenedione, 2-chloro-, a derivative of 9,10-phenanthrenequinone, holds potential in various functional materials owing to the influence of the chloro-substituent on the molecule's electronic and photophysical characteristics.

The parent compound, 9,10-phenanthrenequinone (PQ), is recognized for its utility as a photoinitiator, particularly for polymerizations in the visible light region. nih.gov Photoinitiators are crucial components in UV-curable coatings and adhesives, where they absorb light energy and generate reactive species, such as free radicals, to initiate the polymerization of monomers and oligomers. sigmaaldrich.com

PQ typically functions as a Type II photoinitiator. This process involves the absorption of a photon, which elevates the molecule to an excited singlet state, followed by efficient intersystem crossing to a more stable triplet state. This excited triplet state does not cleave directly but interacts with a co-initiator or synergist (often a tertiary amine) to generate the free radicals that drive the curing process. The effectiveness of PQ and its derivatives is linked to their absorption spectra and the energy of their excited triplet states. nih.govresearchgate.net

The introduction of a chloro-substituent in 9,10-Phenanthrenedione, 2-chloro- modifies these fundamental properties. A study on the photophysics of various substituted phenanthrenequinones demonstrated that the nature of the substituent influences the triplet energy of the molecule. researchgate.net While electron-donating groups were found to increase the triplet energy, electron-withdrawing groups like chloro have a distinct effect on the electronic structure, which can alter the absorption wavelength and the efficiency of the initiation process. researchgate.net This tuning capability allows for the development of initiator systems that are optimized for specific light sources and resin formulations used in advanced coatings and adhesives.

Artificial light-harvesting systems are molecular assemblies designed to mimic the primary process of natural photosynthesis, where antenna complexes capture light energy and funnel it to a reaction center. nih.govyoutube.com These systems are typically composed of donor chromophores that absorb light and transfer the excitation energy, often via Förster resonance energy transfer (FRET), to an acceptor chromophore. rsc.orgnih.gov The development of efficient artificial light-harvesting systems is a key goal in solar energy conversion and photocatalysis. rsc.orgresearchgate.net

π-conjugated organic molecules are excellent candidates for these systems due to their strong light absorption and tunable electronic properties. rsc.org 9,10-phenanthrenequinone and its derivatives, with their distinct absorption bands and photochemical activity, can be integrated into such constructs. researchgate.netmdpi.com They can potentially act as an energy acceptor or a photosensitizer within the system.

The specific role of 9,10-Phenanthrenedione, 2-chloro- would be determined by its energy levels relative to other components in the system. The chloro-substituent modifies the absorption spectrum and the energy of the excited states. researchgate.net This allows for the precise tuning of the molecule's properties to ensure efficient energy transfer. For an effective system, the emission spectrum of the energy donor must have significant overlap with the absorption spectrum of the energy acceptor. nih.gov By modifying the phenanthrenequinone core with a chloro-group, its absorption characteristics can be shifted to better match a specific donor, thereby maximizing the light-harvesting efficiency of the entire assembly. rsc.org

Electrochemical sensors rely on the interaction of an analyte with a modified electrode surface, which produces a measurable electrical signal. Conducting polymers and redox-active molecules are frequently used to create these modifications. Research has shown that the parent compound, 9,10-phenanthrenequinone (PQ), can be electrochemically polymerized onto an electrode surface. nih.gov This process creates a poly-9,10-phenanthrenequinone (poly-PQ) film that exhibits good electrical conductivity and distinct oxidation/reduction properties, making it a promising material for sensor applications. nih.gov The quinone structure provides attractive redox properties that can be exploited for detecting various analytes. nih.govnih.gov

The introduction of a chloro group, creating 9,10-Phenanthrenedione, 2-chloro- , is a key strategy for modifying the electrochemical behavior. The chlorine atom acts as an electron-withdrawing group, which alters the electron density of the aromatic system. This change is expected to shift the redox potentials of the molecule, potentially making it more suitable for the detection of specific target analytes. Furthermore, the substituent can influence the electropolymerization process itself, affecting the morphology, conductivity, and stability of the resulting polymer film. These modifications are central to the development of highly sensitive and selective electrochemical sensors based on phenanthrenequinone derivatives.

Exploration of Structure-Activity Relationships in Derivatives for Targeted Chemical Functionality

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science, providing insights into how a molecule's chemical structure correlates with its functional activity. dongguk.edunih.gov By systematically altering a lead compound's structure and evaluating the resulting changes in performance, researchers can develop derivatives with enhanced, targeted functionality.

For the 9,10-phenanthrenequinone family, the "activity" can be defined by its photophysical or electrochemical properties, which are critical for the applications described above. A photophysical study of 9,10-phenanthrenequinone (PQ) and its derivatives substituted with methoxy, chloro (PQ2), methyl, and fluoro groups provides a clear example of SAR. researchgate.net The research aimed to characterize the excited states of these compounds, which are directly related to their function as photoinitiators or components in light-harvesting systems.

The study revealed that the triplet energy (ET), a crucial parameter for photochemical reactions, is sensitive to the nature of the substituent on the phenanthrenequinone core.

Table 1: Photophysical Properties of Substituted 9,10-Phenanthrenequinone Derivatives Triplet energies (ET) measured in different solvents at 77 K. Data sourced from photophysical studies on phenanthrenequinone derivatives. researchgate.net

| Compound | Substituent | ET (kcal/mol) in Benzene (B151609) | ET (kcal/mol) in Chlorobenzene | ET (kcal/mol) in Acetonitrile |

| PQ | -H | 48.7 | 48.6 | 48.9 |

| PQ2 | -Cl | 49.3 | 49.3 | 49.5 |

| PQ3 | -CH3 | 49.4 | 49.3 | 49.5 |

As shown in the table, the chloro-substituted derivative (PQ2 ) exhibits a slightly higher triplet energy compared to the unsubstituted parent compound (PQ ). researchgate.net The study concluded that singlet and triplet energies tend to increase with the introduction of electron-donating groups. researchgate.net This SAR analysis demonstrates that by adding a chloro-substituent, the photophysical properties can be predictably modified. This ability to fine-tune the excited state energies is essential for designing molecules with specific functionalities, such as creating a photoinitiator with a higher triplet energy to improve its reactivity or adjusting the energy levels of a chromophore to optimize its role in an artificial light-harvesting cascade.

Future Research Directions and Unexplored Avenues

Rational Design of Next-Generation Functionalized Phenanthrenediones

The strategic placement of a chlorine atom on the phenanthrenedione framework serves as a foundational step for the rational design of more complex and highly functional materials. nih.gov The electron-withdrawing nature of chlorine can influence the electronic properties of the phenanthrenequinone (B147406) core, impacting its reactivity and photophysical behavior. Future research will likely focus on leveraging this initial functionalization to introduce a variety of other substituents. This approach allows for the fine-tuning of properties such as solubility, light absorption, and electrochemical potential. nih.gov

The development of novel synthetic methodologies will be crucial in this endeavor. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce aryl, alkyl, or other functional groups at the chlorinated position, leading to a diverse library of new phenanthrenedione derivatives. researchgate.net The insights gained from studying these next-generation compounds will be invaluable for creating materials with tailored characteristics for specific applications.

Integration into Supramolecular Assemblies and Frameworks

The planar structure and potential for intermolecular interactions make 2-chloro-9,10-phenanthrenedione an attractive building block for the construction of supramolecular assemblies and advanced materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The chlorine atom can participate in halogen bonding, a non-covalent interaction that can direct the self-assembly of molecules into well-defined architectures.

Future investigations will likely explore the co-crystallization of 2-chloro-9,10-phenanthrenedione with other molecules capable of forming strong non-covalent bonds. This could lead to the formation of one-, two-, or three-dimensional networks with unique properties. The incorporation of this chlorinated phenanthrenedione into the porous structures of MOFs and COFs could impart new functionalities, such as selective gas adsorption, catalysis, or sensing capabilities. The ability to rationally design these framework materials opens up possibilities for creating highly efficient and reusable photocatalysts for applications in artificial photosynthesis and other organic transformations.

Advanced Mechanistic Investigations under Extreme Conditions

Understanding the behavior of 2-chloro-9,10-phenanthrenedione under extreme conditions, such as high temperature and pressure, is critical for predicting its environmental fate and for developing robust applications. Mechanistic studies can provide insights into its decomposition pathways and the formation of potentially harmful byproducts. mdpi.com

Future research in this area will likely involve the use of advanced spectroscopic techniques and computational modeling to probe the chemical transformations of 2-chloro-9,10-phenanthrenedione under such conditions. For example, studying its behavior during combustion processes is essential for understanding the formation of chlorinated pollutants. mdpi.com These investigations will not only contribute to a more comprehensive understanding of its fundamental chemistry but also inform the development of strategies to mitigate any potential environmental impact.

Development of Novel Green Chemistry Applications

The unique reactivity of the phenanthrenequinone core, modulated by the chlorine substituent, presents opportunities for the development of novel applications in green chemistry. For instance, its potential as a catalyst or a reagent in environmentally benign chemical processes is an area ripe for exploration.

One promising avenue is its use in photocatalysis, where light energy is used to drive chemical reactions. The chlorine atom can influence the excited state properties of the molecule, potentially enhancing its efficiency as a photosensitizer. nih.gov Furthermore, exploring its reactivity in iron(III) chloride catalyzed reactions could lead to the synthesis of complex, furan-annulated products from simple ketones, offering a more sustainable approach to the production of valuable chemical intermediates. rsc.org

Synergistic Approaches Combining Computational and Experimental Studies

The synergy between computational modeling and experimental work will be paramount in accelerating the discovery and development of new applications for 2-chloro-9,10-phenanthrenedione. researchgate.net Density Functional Theory (DFT) and other computational methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. nih.govresearchgate.netresearchgate.net

These theoretical predictions can then guide experimental efforts, allowing for a more targeted and efficient research process. For example, computational screening can identify promising candidates for new functional materials or catalysts, which can then be synthesized and tested in the laboratory. rsc.org This integrated approach has already proven successful in the study of related phenanthrene (B1679779) and phenanthroline derivatives for applications in organic solar cells and nonlinear optics. researchgate.net By applying similar strategies to 2-chloro-9,10-phenanthrenedione, researchers can unlock its full potential in a more rapid and systematic manner.

Q & A

Basic: What experimental parameters should be optimized to improve the synthetic yield of 2-chloro-9,10-phenanthrenedione derivatives?

Methodological Answer:

Synthetic yield optimization requires systematic investigation of reaction parameters. Key factors include:

- Temperature and time : Higher temperatures (e.g., 150–250°C) may enhance reactivity but could degrade sensitive intermediates. Evidence from phenanthrene oxide synthesis shows yields improve with controlled heating (42% yield at optimal conditions) .

- Catalyst selection : Transition metal catalysts (e.g., Pd or Cu) could facilitate coupling reactions for chloro-substituted derivatives.

- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) may stabilize intermediates, as seen in analogous phenanthroline syntheses .

- Factorial design : Use a 2<sup>k</sup> factorial design to test interactions between variables (e.g., temperature × solvent) and identify dominant factors .

Basic: Which spectroscopic techniques are most effective for characterizing 2-chloro-9,10-phenanthrenedione?

Methodological Answer:

A multi-technique approach is critical:

- UV/Vis spectroscopy : Compare experimental λmax values with NIST reference data for 9,10-phenanthrenedione derivatives (e.g., absorbance peaks in acetonitrile) .

- NMR : Use <sup>13</sup>C and <sup>1</sup>H NMR to confirm substitution patterns, referencing chemical shifts of analogous compounds like 2,9-dichloro-1,10-phenanthroline .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C14H7ClO2) and isotopic Cl patterns .

Advanced: How can mechanistic pathways of 2-chloro-9,10-phenanthrenedione in oxidation reactions be elucidated?

Methodological Answer:

- Isotopic labeling : Introduce <sup>18</sup>O or deuterated reagents to track oxygen incorporation or hydrogen abstraction steps.

- Computational modeling : Use DFT calculations to predict transition states and compare with experimental kinetic data (e.g., activation energy barriers) .

- In-situ spectroscopy : Time-resolved FTIR or Raman can monitor intermediate species during reactions, as applied in surface chemistry studies .

Advanced: What methodologies assess the adsorption properties of 2-chloro-9,10-phenanthrenedione on engineered surfaces?

Methodological Answer:

- Batch adsorption experiments : Vary pH, ionic strength, and adsorbent type (e.g., silica gels or functionalized polymers) to quantify uptake capacities .

- Surface characterization : Use XPS or AFM to analyze adsorbate-adsorbent interactions at molecular/nanoscale levels, as demonstrated in indoor surface chemistry research .

- Isotherm modeling : Fit data to Langmuir/Freundlich models to infer monolayer vs. multilayer adsorption mechanisms .

Advanced: How should researchers resolve contradictions in reported reactivity data for chloro-substituted phenanthrenediones?

Methodological Answer:

- Replication studies : Standardize reaction conditions (solvent purity, moisture levels) to isolate variables causing discrepancies .

- Meta-analysis : Statistically evaluate published datasets using tools like ANOVA to identify outliers or systematic biases .

- Cross-validation : Compare results across independent labs, as seen in collaborative frameworks for chemical engineering research .

Advanced: What experimental designs evaluate the environmental degradation pathways of 2-chloro-9,10-phenanthrenedione?

Methodological Answer:

- Microcosm studies : Simulate natural environments (e.g., aqueous/organic phases) to track photolytic or microbial degradation rates .